molecular formula C18H12BrClFN3O2S B2517011 5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1009515-58-5

5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2517011
M. Wt: 468.73
InChI Key: AEKMFNVQUGEFLF-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C18H12BrClFN3O2S and its molecular weight is 468.73. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Synthetic Applications

Intermolecular Interactions and Crystal Packing Antipyrine-like derivatives, including those with bromo and chloro substituents, have been synthesized and characterized to understand their intermolecular interactions, crystal packing, and stabilization mechanisms. Studies such as those conducted by Saeed et al. (2020) reveal that crystal packing in these compounds is mainly stabilized by a combination of hydrogen bonds and π-interactions, including C–H⋯π and lone pair⋯π contacts. Hirshfeld surface analysis and DFT calculations provide insights into the electrostatic energy contributions to molecular stability. Such understanding aids in the design of molecules with desired physical and chemical properties for pharmaceutical applications Saeed et al., 2020.

Synthetic Routes and Characterizations Research on the synthesis and characterization of fluorinated benzothiazepines and pyrazolines, as described by Jagadhani et al. (2015), highlights methodologies to create compounds with potential therapeutic applications. These synthetic strategies involve the formation of chalcones and subsequent reactions to yield specific benzothiazepine and pyrazoline derivatives. Such compounds are structurally characterized using spectral data, laying groundwork for further exploration of their biological activities Jagadhani et al., 2015.

Biological Applications

Antibacterial and Antipathogenic Activities Compounds with specific substituents, including bromo, chloro, and fluoro groups, have been evaluated for their antibacterial and antipathogenic properties. For instance, Limban et al. (2011) synthesized acylthioureas with various halogenated phenyl substituents, demonstrating significant antibacterial activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These findings support the potential of such derivatives in developing new antimicrobial agents with specific mechanisms of action Limban et al., 2011.

Antimicrobial Screening of Novel Analogues Raparla et al. (2013) synthesized benzothiazole and pyrazole analogues, demonstrating the structural influence on pharmacological activity. Their antimicrobial screening showed that specific derivatives possess potent activity against both bacteria and fungi, suggesting the importance of structural modifications in enhancing biological efficacy. This research points to the continued need for innovative synthetic chemistry in drug discovery and development Raparla et al., 2013.

properties

IUPAC Name

5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClFN3O2S/c19-10-1-6-15(20)13(7-10)18(25)22-17-14-8-27(26)9-16(14)23-24(17)12-4-2-11(21)3-5-12/h1-7H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKMFNVQUGEFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

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